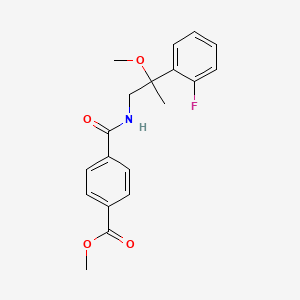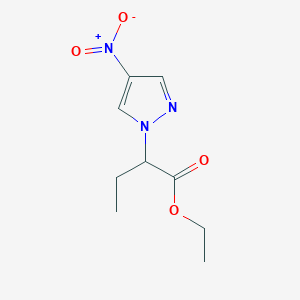![molecular formula C14H8Cl2F3N5 B2903006 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine CAS No. 2085689-80-9](/img/structure/B2903006.png)
3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine is a synthetic compound known for its unique chemical structure and significant applications in various fields of scientific research. This compound is characterized by the presence of a tetrazolyl group, chlorinated phenyl ring, and trifluoromethyl group attached to a pyridine ring, lending it distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine typically involves a multi-step process:
Starting Materials: : The synthesis begins with commercially available 2-chloro-5-(trifluoromethyl)pyridine and 3-chlorobenzyl bromide.
Formation of Intermediate: : The reaction between 2-chloro-5-(trifluoromethyl)pyridine and a nucleophile leads to the formation of an intermediate.
Addition of Tetrazole Group: : The intermediate reacts with sodium azide under acidic conditions to form the tetrazole ring.
Final Coupling: : The intermediate product is coupled with 3-chlorobenzyl bromide in the presence of a base, completing the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocol. Optimization of reaction conditions, including temperature, pressure, and use of catalysts, is critical to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions under strong oxidizing agents, leading to potential degradation products.
Reduction: : Reductive reactions can modify the tetrazole ring and the chlorinated phenyl ring.
Substitution: : Halogen exchange reactions can occur at the chlorine sites in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: : Derivatives with altered oxidation states on the phenyl ring and pyridine ring.
Reduction: : Reduced tetrazole derivatives.
Substitution: : Halogen-substituted analogs with varying functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules, serving as a building block in organic synthesis.
Biology: : It is studied for its interactions with biological macromolecules, particularly enzymes and receptors, aiding in the development of new bioactive molecules.
Medicine: : The compound shows potential as a pharmacophore in drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: : It is employed in material science research, contributing to the development of advanced materials with specific functional properties.
Mecanismo De Acción
The compound exerts its effects by interacting with molecular targets such as enzymes, receptors, and DNA. The presence of the tetrazole and chlorinated phenyl ring allows it to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds include:
2-chloro-5-(trifluoromethyl)pyridine: : Lacks the tetrazole and chlorinated phenyl ring, making it less versatile in biological applications.
3-chlorophenyl tetrazole: : Absence of the pyridine and trifluoromethyl groups limits its chemical reactivity.
5-(trifluoromethyl)-2-pyridyl azide: : The azide group offers different reactivity compared to the tetrazole ring.
In comparison, 3-chloro-2-[(S)-(3-chlorophenyl)(1H-1,2,3,4-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine boasts a unique combination of functional groups that enhance its applicability across various scientific fields.
Propiedades
IUPAC Name |
3-chloro-2-[(S)-(3-chlorophenyl)-(2H-tetrazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3N5/c15-9-3-1-2-7(4-9)11(13-21-23-24-22-13)12-10(16)5-8(6-20-12)14(17,18)19/h1-6,11H,(H,21,22,23,24)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAGXUUHVGRNBA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]imidazol-1-yl]acetic acid](/img/structure/B2902924.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2902926.png)



![Methyl 2-[[2-(2-fluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2902933.png)
![Isopropyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2902937.png)



![3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2902943.png)
![1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B2902944.png)
![1-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2902945.png)
